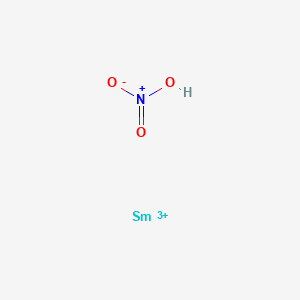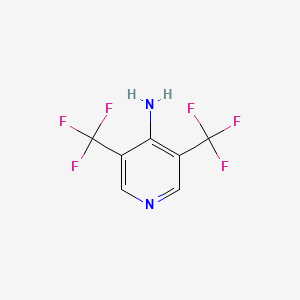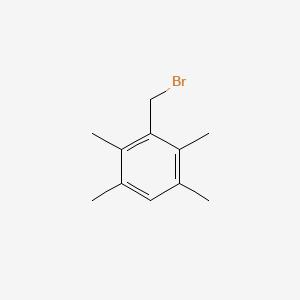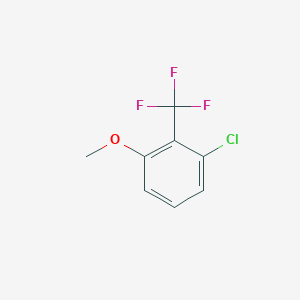
Samarium(3+) nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(3+) nitric acid, also known as samarium(III) nitrate, is a chemical compound with the formula Sm(NO₃)₃. It is a rare earth metal nitrate that appears as slightly brown crystals and is highly soluble in water. This compound is used in various applications, including catalysis, material science, and nuclear technology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(3+) nitric acid is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete dissolution of samarium hydroxide and the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrometallurgical treatment of samarium-containing ores or waste materials. One method involves exposing samarium-cobalt (SmCo) powders to nitric acid, followed by selective oxidation and leaching to extract samarium. The resulting solution is then processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Samarium(3+) nitric acid undergoes various chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(3+) can be reduced to samarium(2+) using reducing agents.
Substitution: Samarium(3+) can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium amalgam or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(2+) compounds.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Samarium(3+) nitric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in the study of biological systems and as a tracer in biochemical assays.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in the form of samarium-153 lexidronam.
Industry: Applied in the production of high-performance magnets, ceramics, and glass.
Mecanismo De Acción
The mechanism of action of samarium(3+) nitric acid involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, samarium(3+) can interact with biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Europium(3+) nitric acid: Similar in chemical behavior but with different luminescent properties.
Gadolinium(3+) nitric acid: Used in magnetic resonance imaging (MRI) contrast agents.
Neodymium(3+) nitric acid: Employed in the production of strong permanent magnets.
Uniqueness
Samarium(3+) nitric acid is unique due to its specific electronic configuration, which imparts distinct catalytic and luminescent properties. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
HNO3Sm+3 |
|---|---|
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
nitric acid;samarium(3+) |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4);/q;+3 |
Clave InChI |
MQVPQRAOXNIZDF-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)(O)[O-].[Sm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)

![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)

![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)


